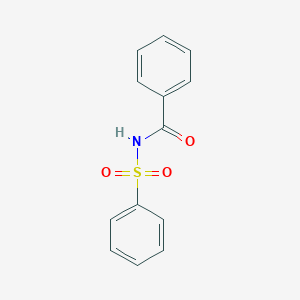

N-(benzenesulfonyl)benzamide

Description

Properties

CAS No. |

3559-04-4 |

|---|---|

Molecular Formula |

C13H11NO3S |

Molecular Weight |

261.3 g/mol |

IUPAC Name |

N-(benzenesulfonyl)benzamide |

InChI |

InChI=1S/C13H11NO3S/c15-13(11-7-3-1-4-8-11)14-18(16,17)12-9-5-2-6-10-12/h1-10H,(H,14,15) |

InChI Key |

ZBGWAJQUDSCDPB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2 |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2 |

Synonyms |

N-(phenylsulfonyl)benzamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues of N-(benzenesulfonyl)benzamide include derivatives with substitutions on the benzamide or benzenesulfonyl groups. Below is a comparative analysis:

Physicochemical and Spectral Comparisons

- Solubility : Sulfonamide-substituted derivatives (e.g., this compound) exhibit higher aqueous solubility than purely aromatic benzamides due to the polar sulfonyl group .

- Mass Spectrometry :

- NMR Data : Rip-B () displays characteristic peaks for dimethoxy groups (δ 3.8–3.9 ppm in ¹H-NMR) and ethylenic protons (δ 2.7–3.1 ppm), absent in the parent compound .

Preparation Methods

Phosphorus Oxychloride-Mediated Activation

Benzoic acid is activated using phosphorus oxychloride (POCl₃) to form benzoyl chloride in situ, followed by reaction with benzenesulfonamide. This method, adapted from CN105541656A, employs a mixed solvent system (tetrahydrofuran/ethyl acetate, 1:1–3 v/v) at 0–5°C. After adding ammonia water, the product is purified via column chromatography (10–40% ethyl acetate/hexane).

Schotten-Baumann Conditions

Benzoyl chloride reacts with benzenesulfonamide in aqueous NaOH (25–28 wt%) at room temperature. The reaction avoids organic solvents, simplifying post-treatment:

Oxidation of N-(Phenylthio)benzamide

Synthesis of Sulfide Intermediate

N-(Phenylthio)benzamide is synthesized via coupling benzoyl chloride with thioaniline in pyridine at -15°C. The intermediate is isolated via filtration and washed with dilute HCl.

Oxidation to Sulfonyl Group

The sulfide is oxidized using H₂O₂ in acetic acid (30% v/v) at 50°C:

Microwave-Assisted Solid-Phase Synthesis

Adapting methods from RSC publications, benzoic acid and benzenesulfonamide are adsorbed on silica gel (230–400 mesh) and irradiated at 130°C (200 W, 20 min cycles). Post-reaction, the product is extracted with ethyl acetate and purified via flash chromatography.

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Nucleophilicity of Benzenesulfonamide : Low reactivity necessitates activated intermediates (e.g., acyl chlorides) or coupling agents (e.g., EDCl/HOBt).

-

Oxidation Selectivity : Over-oxidation to sulfones is mitigated by controlled H₂O₂ stoichiometry.

-

Solvent Systems : THF/ethyl acetate mixtures enhance solubility while enabling green solvent recovery.

Emerging Trends

Recent patents highlight deuterated N-(benzenesulfonyl)benzamide derivatives for improved pharmacokinetics. Methods involve isotopic exchange post-synthesis using D₂O/NaOD .

Q & A

Basic: What are the standard protocols for synthesizing N-(benzenesulfonyl)benzamide derivatives, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves sulfonation and coupling reactions. For example, benzenesulfonyl chloride intermediates are coupled with aromatic amines in a biphasic system (dichloromethane/water) using sodium carbonate as a base to yield sulfonamide derivatives . Optimization includes:

- Temperature control : Maintaining an ice bath during sulfonation to prevent side reactions.

- Stoichiometric adjustments : Incremental addition of benzoyl chloride to avoid excess reactive intermediates.

- Purification : Crystallization with ammonia water to isolate the target compound from dibenzoylated byproducts .

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives, and how are spectral data interpreted?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Identifies substituent positions on aromatic rings (e.g., deshielded protons adjacent to sulfonamide groups at δ 7.5–8.0 ppm) .

- Elemental analysis (CHNS) : Validates molecular composition (e.g., %C, %N matching theoretical values) .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ for N-(4-sulfamoyl-phenyl)-benzamide at m/z 291.07) .

Advanced: How can researchers resolve contradictions in reaction outcomes when using this compound derivatives under varying catalytic conditions?

Methodological Answer:

Divergent products (e.g., methoxylation vs. chlorination in Cu(II)-mediated C-H oxidation) arise from mechanistic shifts:

- Organometallic pathways : Under basic conditions, directed C-H activation occurs via a Cu(II)-amide intermediate .

- Single-electron transfer (SET) : Under acidic conditions, non-directed chlorination proceeds through radical intermediates.

Resolution strategy :

Advanced: What methodologies are employed to evaluate the cytotoxic activity of this compound compounds, and how are IC₅₀ values determined?

Methodological Answer:

- Cell viability assays : Treat HeLa cells with compound dilutions (e.g., 0–200 µM) and measure viability via MTT assay after 48 hours .

- Probit analysis : Use statistical software (e.g., SPSS) to calculate IC₅₀ from dose-response curves. Example: N-(phenylcarbamoyl)benzamide showed IC₈₀ = 0.8 mM, 5× more potent than hydroxyurea (IC₈₀ = 4.3 mM) .

Advanced: How do computational and experimental studies elucidate the divergent mechanisms in copper-mediated C-H oxidation of benzamide derivatives?

Methodological Answer:

- EPR spectroscopy : Detects Cu(I)/Cu(II) redox states to distinguish SET from organometallic pathways.

- Kinetic isotope effects (KIE) : A KIE >1 supports hydrogen atom transfer (SET), while KIE ≈1 indicates concerted metalation-deprotonation (organometallic) .

- DFT modeling : Calculates transition-state energies for competing pathways (e.g., methoxylation vs. chlorination) .

Basic: What are the key steps in designing benzamide-based enzyme inhibitors, such as HDAC or PARP-1, and how is target selectivity achieved?

Methodological Answer:

- Scaffold modification : Introduce substituents (e.g., pyridinylmethoxy groups) to enhance binding to catalytic pockets.

- Selectivity screening : Compare inhibition potency across enzyme isoforms (e.g., HDAC1 vs. HDAC6).

- Crystallography : Resolve inhibitor-enzyme co-crystal structures to guide optimization (e.g., MS-275’s selective HDAC inhibition in frontal cortex vs. striatum) .

Advanced: How can chromatin immunoprecipitation (ChIP) assays be applied to study the epigenetic effects of benzamide derivatives in neuronal tissues?

Methodological Answer:

- Tissue homogenization : Isolate nuclei from brain regions (e.g., frontal cortex).

- Crosslinking and shearing : Use formaldehyde and sonication to fragment chromatin.

- Immunoprecipitation : Apply anti-acetyl-histone H3 antibodies to enrich DNA-protein complexes.

- qPCR analysis : Quantify promoter regions (e.g., RELN, GAD67) to assess histone acetylation changes induced by HDAC inhibitors like MS-275 .

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) in benzamide derivatives with substituted aromatic rings?

Methodological Answer:

- Substituent scanning : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups.

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic fields with bioactivity.

- Free-Wilson analysis : Decompose activity contributions of individual substituents (e.g., para-CF₃ enhances PARP-1 inhibition) .

Basic: What safety and handling protocols are critical when working with reactive intermediates in benzamide synthesis?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of chlorosulfonic acid fumes.

- Protective gear : Wear nitrile gloves and goggles to prevent skin/eye contact.

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How do researchers validate the purity and stability of synthesized benzamide derivatives under different storage conditions?

Methodological Answer:

- HPLC-UV : Monitor degradation peaks (e.g., at 254 nm) over time.

- Accelerated stability studies : Store compounds at 40°C/75% RH for 4 weeks and compare chromatograms.

- Mass balance : Ensure total impurity levels remain <0.5% under recommended storage (-20°C, desiccated) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.